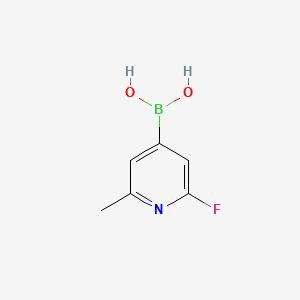

(2-Fluoro-6-methylpyridin-4-YL)boronic acid

説明

BenchChem offers high-quality (2-Fluoro-6-methylpyridin-4-YL)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-6-methylpyridin-4-YL)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

(2-fluoro-6-methylpyridin-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c1-4-2-5(7(10)11)3-6(8)9-4/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLBRCDSBHIADKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC(=C1)F)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-6-methylpyridin-4-YL)boronic acid: Synthesis, Reactivity, and Applications

Abstract: (2-Fluoro-6-methylpyridin-4-YL)boronic acid is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its unique electronic and steric properties, conferred by the fluorine and methyl substituents on the pyridine ring, make it an invaluable reagent for introducing the 2-fluoro-6-methylpyridine moiety into complex molecular architectures. This guide provides an in-depth analysis of its structure, physicochemical properties, synthesis, and core applications, with a particular focus on its role in Suzuki-Miyaura cross-coupling reactions. Authored from the perspective of a senior application scientist, this document emphasizes the causality behind experimental choices and provides robust, self-validating protocols for researchers, scientists, and drug development professionals.

Molecular Profile and Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible synthetic chemistry. The properties of (2-Fluoro-6-methylpyridin-4-YL)boronic acid dictate its storage, handling, and behavior in solution.

Chemical Structure and Key Identifiers

The structure features a pyridine ring substituted at the 4-position with a boronic acid group [-B(OH)₂]. The fluorine atom at the 2-position and the methyl group at the 6-position are critical for modulating the molecule's reactivity and the properties of its derivatives.

| Identifier | Value |

| IUPAC Name | (2-Fluoro-6-methylpyridin-4-yl)boronic acid |

| CAS Number | 1310404-78-4[1] |

| Molecular Formula | C₆H₇BFNO₂[1] |

| Molecular Weight | 154.94 g/mol [1] |

Physicochemical Data

The physical state and solubility are paramount for designing reaction conditions, while stability is crucial for storage and handling to prevent degradation pathways like protodeboronation.

| Property | Value / Observation | Significance in Application |

| Appearance | Typically a white to off-white solid | Visual indicator of purity. |

| Solubility | Soluble in organic solvents like methanol, DMSO, and dioxane. | Facilitates its use in a wide range of reaction media common for cross-coupling. |

| Stability | Contains varying amounts of anhydride.[2] Susceptible to protodeboronation under harsh basic conditions. | Requires careful storage in a dry place.[3] The choice of base and solvent in reactions is critical to minimize this side reaction.[4][5] |

| Storage | Keep refrigerated in a dry, tightly closed container.[3][6] | Minimizes degradation and preserves reagent integrity over time. |

Synthesis and Purification

The reliable synthesis of (2-Fluoro-6-methylpyridin-4-YL)boronic acid is essential for its availability as a building block. The most common laboratory-scale synthesis involves a halogen-metal exchange followed by borylation.

Retrosynthetic Approach

The logical disconnection for this molecule points to a 4-halo-2-fluoro-6-methylpyridine precursor. The carbon-boron bond is retrosynthetically disconnected to a carbanion equivalent (organolithium or Grignard reagent) and a boron electrophile.

Standard Synthetic Workflow

This protocol describes a common method starting from 4-bromo-2-fluoro-6-methylpyridine. The choice of an organolithium reagent over a Grignard reagent is often preferred for pyridine systems to ensure efficient metal-halogen exchange at low temperatures.

Workflow Diagram: Synthesis of (2-Fluoro-6-methylpyridin-4-YL)boronic acid

Caption: Synthetic workflow for (2-Fluoro-6-methylpyridin-4-YL)boronic acid.

Detailed Protocol:

-

Reaction Setup: To a solution of 4-bromo-2-fluoro-6-methylpyridine (1.0 eq) in anhydrous tetrahydrofuran (THF), cooled to -78 °C under an inert atmosphere (N₂ or Ar), add n-butyllithium (n-BuLi, 1.1 eq) dropwise.

-

Expertise & Experience: The use of -78 °C is critical. It prevents side reactions, such as the addition of the organolithium to the pyridine ring, and ensures selective halogen-metal exchange.

-

-

Borylation: After stirring for 1 hour at -78 °C, add triisopropyl borate (1.2 eq) dropwise, maintaining the low temperature.

-

Expertise & Experience: Triisopropyl borate is used as the boron electrophile. Its bulky isopropyl groups help prevent the formation of over-borylated species.

-

-

Quench and Hydrolysis: Allow the reaction to warm slowly to room temperature and stir overnight. Cool the mixture in an ice bath and quench by the slow addition of 1M aqueous HCl.

-

Trustworthiness: The acidic workup hydrolyzes the intermediate boronate ester to the desired boronic acid. The pH should be adjusted to facilitate precipitation of the product.

-

-

Purification: The resulting solid can be collected by filtration, washed with cold water and a non-polar organic solvent (e.g., hexanes), and dried under vacuum. Further purification can be achieved by recrystallization.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds.[4] (2-Fluoro-6-methylpyridin-4-YL)boronic acid is an excellent coupling partner for introducing the substituted pyridine moiety, a common scaffold in pharmacologically active compounds.[7][8]

Mechanistic Considerations

Heteroaryl boronic acids, particularly those on π-deficient rings like pyridine, present unique challenges.[4]

-

Transmetalation Rate: The electron-withdrawing nature of the pyridine ring and the fluorine atom can slow the crucial transmetalation step in the catalytic cycle.[4][9]

-

Catalyst Inhibition: The Lewis basic nitrogen of the pyridine can coordinate to the palladium catalyst, potentially leading to deactivation.[4]

-

Protodeboronation: This is a major competing side reaction where the C-B bond is cleaved, especially under basic conditions, yielding 2-fluoro-6-methylpyridine.[4][5]

To overcome these challenges, careful selection of the catalyst, ligand, base, and solvent is imperative. Modern phosphine ligands, such as SPhos, are often effective for these challenging couplings.[9][10]

Diagram: Generalized Suzuki-Miyaura Catalytic Cycle

Caption: Key steps of the Suzuki-Miyaura catalytic cycle.

Generalized Experimental Protocol

This protocol provides a robust starting point for coupling (2-Fluoro-6-methylpyridin-4-YL)boronic acid with a generic aryl bromide.

-

Reagent Preparation: In a reaction vessel, combine the aryl bromide (1.0 eq), (2-Fluoro-6-methylpyridin-4-YL)boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Expertise & Experience: Using a slight excess of the boronic acid can help drive the reaction to completion and compensate for any potential protodeboronation.

-

-

Solvent and Degassing: Add a suitable solvent system (e.g., dioxane/water). Degas the mixture thoroughly by bubbling with an inert gas (N₂ or Ar) for 15-20 minutes or by using freeze-pump-thaw cycles.

-

Trustworthiness: Degassing is a self-validating step. It is absolutely critical to remove oxygen, which can oxidize the Pd(0) catalyst and deactivate it.

-

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor its progress by TLC or LC-MS.

-

Workup and Purification: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product using column chromatography.

Applications in Drug Discovery

The introduction of boron-containing fragments, particularly boronic acids, has become a significant strategy in drug discovery.[11][12] The 2-fluoro-6-methylpyridine moiety is of particular interest because:

-

Metabolic Stability: The fluorine atom can block sites of metabolism, improving the pharmacokinetic profile of a drug candidate.

-

Modulation of pKa: The pyridine nitrogen acts as a hydrogen bond acceptor and its basicity can be tuned by the electronic effects of the substituents, influencing solubility and target engagement.

-

Scaffold Hopping: It serves as a versatile building block for creating diverse chemical libraries to explore structure-activity relationships (SAR).[13]

This specific boronic acid is utilized in the synthesis of novel kinase inhibitors, ligands for central nervous system targets, and other biologically active molecules where the specific orientation and electronics of the substituted pyridine ring are key to potency and selectivity.[13]

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. Boronic acids, while generally stable, require specific precautions.

Safety Profile

| Hazard Class | Statement |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation)[2][3] |

| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation)[2][3][6] |

| Specific Target Organ Toxicity | Category 3 (May cause respiratory irritation)[2][3] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[6][14] Eyewash stations and safety showers should be readily accessible.[3][6]

-

Personal Protective Equipment:

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[3]

Storage Recommendations

-

Conditions: Store in a cool, dry place.[3][6] Keep the container tightly sealed to prevent moisture absorption, which can promote decomposition.[3][6]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[3][15]

Conclusion

(2-Fluoro-6-methylpyridin-4-YL)boronic acid is a high-value synthetic intermediate whose utility is firmly established in the construction of complex molecular targets. Its successful application hinges on a clear understanding of its properties, the nuances of its reactivity in cross-coupling reactions, and adherence to proper handling and storage protocols. By leveraging the insights and methodologies presented in this guide, researchers can effectively incorporate this versatile building block into their synthetic strategies, accelerating the discovery and development of new chemical entities.

References

- A Comparative Guide to the Reactivity of Heteroaryl Boronic Acids in Suzuki-Miyaura Cross-Coupling.

- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. RSC Publishing.

- Asymmetric Suzuki-Miyaura coupling using vinyl-and heteroaryl boronic acids.

- Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Semantic Scholar.

- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.

- SAFETY DATA SHEET for Methylboronic acid. Source not specified.

- (2-Fluoro-6-(methylthio)pyridin-3-yl)boronic acid. PubChem.

- SAFETY D

- (2-fluoro-6-(methyl-d3)pyridin-4-yl)boronic acid. MySkinRecipes.

- (2-Fluoro-6-methylpyridin-4-yl)boronic acid. BLDpharm.

- Safety D

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Source not specified.

- SAFETY DATA SHEET for Boric acid. Fisher Scientific.

- (2-FLUORO-4-METHYLPYRIDIN-3-YL)BORONIC ACID | 1029654-30-5. ChemicalBook.

- CAS 1029654-30-5 2-Fluoro-4-methylpyridine-3-boronicacid. Alfa Chemistry.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.

- Pyridine-4-boronic acid - SAFETY D

- Synthesis of 2,6-fluorophenyl boronic acid using a lithium reagent.

- Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PubMed Central.

- (5-Fluoro-6-methylpyridin-2-yl)boronic acid. Benchchem.

- 2-Fluoro-6-methylpyridine 97 407-22-7. Sigma-Aldrich.

- (6-Fluoro-4-methylpyridin-3-yl)boronic acid hydrochloride. BLD Pharm.

- (4-Fluoro-6-methylpyridin-2-YL)boronic acid pinacol ester. Synblock.

- 6-Fluoro-3-pyridinylboronic acid 351019-18-6. Sigma-Aldrich.

Sources

- 1. 1310404-78-4|(2-Fluoro-6-methylpyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. 6-氟吡啶-3-硼酸 | Sigma-Aldrich [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. fishersci.com [fishersci.com]

- 7. researchgate.net [researchgate.net]

- 8. (2-fluoro-6-(methyl-d3)pyridin-4-yl)boronic acid [myskinrecipes.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (5-Fluoro-6-methylpyridin-2-yl)boronic Acid [benchchem.com]

- 14. angenechemical.com [angenechemical.com]

- 15. fishersci.fr [fishersci.fr]

(2-Fluoro-6-methylpyridin-4-YL)boronic acid CAS number 1310404-78-4

An In-depth Technical Guide to (2-Fluoro-6-methylpyridin-4-YL)boronic acid (CAS 1310404-78-4)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2-Fluoro-6-methylpyridin-4-YL)boronic acid, a specialized heterocyclic building block. We will delve into its physicochemical properties, stability considerations, plausible synthetic routes, and its principal application in palladium-catalyzed cross-coupling reactions. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a robust understanding for its effective use in research and development.

Core Characteristics: Properties and Structural Integrity

(2-Fluoro-6-methylpyridin-4-YL)boronic acid is a trifunctional reagent featuring a pyridine core, a boronic acid moiety for synthetic coupling, and fluorine and methyl substituents that modulate its electronic and steric profile. These features make it a valuable intermediate for introducing the 2-fluoro-6-methylpyridine scaffold, a motif of increasing interest in medicinal chemistry for its ability to fine-tune pharmacokinetic properties.

Caption: Chemical structure of the title compound.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1310404-78-4 | [1][2][3] |

| Molecular Formula | C₆H₇BFNO₂ | [1][2] |

| Molecular Weight | 154.94 g/mol | [1] |

| Appearance | White to off-white solid (typical) | [4] |

| Storage Temperature | -20°C or 2-8°C, under inert atmosphere |[4][5][6] |

Critical Insights on Stability

The utility of any boronic acid is intrinsically linked to its stability. While boronic acids are generally regarded as bench-stable reagents, heterocyclic derivatives can exhibit unique stability profiles.

-

Positional Stability: Pyridinylboronic acids show position-dependent stability. 4-Pyridinylboronic acids, such as the title compound, are generally stable. This is in stark contrast to many 2-pyridinylboronic acids, which are notoriously prone to protodeboronation—the cleavage of the C-B bond.[7]

-

Protodeboronation: This is a primary decomposition pathway for many boronic acids, especially in aqueous or protic media, where a proton replaces the boronic acid group.[8] The electron-withdrawing nature of the pyridine ring can influence the rate of this process.

-

Anhydride Formation (Boroxines): In the solid state or under anhydrous conditions, three molecules of a boronic acid can dehydrate to form a six-membered cyclic trimer called a boroxine.[8][9] This is a reversible equilibrium and can affect accurate weighing and stoichiometry. The presence of boroxine does not typically inhibit reactivity in cross-coupling reactions, as it readily hydrolyzes back to the monomeric acid under reaction conditions.

-

Enhanced Stability Derivatives: For applications requiring exceptional benchtop stability or to mitigate decomposition during challenging coupling reactions, boronic acids can be converted to more robust derivatives. N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts are two of the most effective and widely used stable surrogates.[7][10][11]

Synthesis Pathway: A Practical Approach

While various methods exist for the synthesis of pyridinylboronic acids, one of the most common and reliable strategies involves a halogen-metal exchange followed by borylation. This approach is particularly effective for generating the boronic acid at a specific position on the pyridine ring, starting from a corresponding halopyridine.

Caption: General workflow for synthesis via halogen-metal exchange.

Illustrative Synthesis Protocol

This protocol describes a plausible, non-optimized procedure based on established chemical principles for this class of compounds.

Objective: To synthesize (2-Fluoro-6-methylpyridin-4-YL)boronic acid from 4-bromo-2-fluoro-6-methylpyridine.

Materials:

-

4-bromo-2-fluoro-6-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes

-

Triisopropyl borate (B(O-iPr)₃)

-

Hydrochloric acid (e.g., 1 M aqueous solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum is charged with 4-bromo-2-fluoro-6-methylpyridine (1.0 eq).

-

Dissolution: Anhydrous THF is added via cannula to dissolve the starting material.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to prevent side reactions and ensure regioselective metal-halogen exchange.

-

Lithiation: n-Butyllithium (1.05 eq) is added dropwise via syringe over 15-20 minutes, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 1 hour. Causality: The highly basic n-BuLi abstracts the bromine atom, forming a reactive pyridyl-lithium intermediate.

-

Borylation: Triisopropyl borate (1.2 eq) is added dropwise, again ensuring the temperature remains below -70 °C. The reaction is then allowed to slowly warm to room temperature and stirred overnight. Causality: The nucleophilic pyridyl-lithium attacks the electrophilic boron atom of the borate ester.

-

Quenching & Hydrolysis: The reaction is carefully cooled in an ice bath and quenched by the slow addition of 1 M HCl. The mixture is stirred vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.

-

Extraction: The aqueous layer is separated, and the organic layer is extracted multiple times with water. The combined aqueous layers are then washed with diethyl ether or ethyl acetate to remove organic impurities.

-

Isolation: The pH of the aqueous layer is adjusted as needed to precipitate the product, which is then collected by filtration, washed with cold water, and dried under vacuum. Further purification can be achieved by recrystallization if necessary.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary value of (2-Fluoro-6-methylpyridin-4-YL)boronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly between sp²-hybridized centers.[12][13] It is a cornerstone of modern drug discovery, enabling the modular assembly of complex molecular architectures.[14][15]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Detailed Experimental Protocol for Suzuki-Miyaura Coupling

Objective: To couple (2-Fluoro-6-methylpyridin-4-YL)boronic acid with a generic aryl bromide (Ar-Br).

Materials:

-

(2-Fluoro-6-methylpyridin-4-YL)boronic acid (1.2 - 1.5 eq)

-

Aryl bromide (1.0 eq)

-

Palladium catalyst, e.g., Pd(dppf)Cl₂ or Pd(OAc)₂ (1-5 mol%)

-

Ligand (if needed, e.g., SPhos) (2-10 mol%)

-

Base, e.g., K₂CO₃ or K₃PO₄ (2.0 - 3.0 eq)

-

Solvent system, e.g., 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Argon or Nitrogen gas supply

Procedure:

-

Reaction Setup: To a reaction vial or flask, add the aryl bromide (1.0 eq), (2-Fluoro-6-methylpyridin-4-YL)boronic acid (1.2 eq), the palladium catalyst (e.g., 2 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes. This is a self-validating step; oxygen can deactivate the palladium catalyst, so establishing an inert atmosphere is crucial for reproducibility and yield.

-

Solvent Addition: Add the degassed solvent system (e.g., dioxane/water) via syringe. Causality: The base is required to activate the boronic acid, forming a more nucleophilic "ate" complex which facilitates the key transmetalation step with the palladium center.[13] Water often accelerates this step and helps dissolve the inorganic base.

-

Heating: Place the reaction mixture in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the specified time (e.g., 2-16 hours), monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.

-

Extraction: Extract the aqueous layer with ethyl acetate (2-3 times).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired biaryl product.

Safe Handling and Storage Protocols

Proper handling and storage are paramount to maintain the chemical integrity of the reagent and ensure laboratory safety.

-

Storage: Boronic acids are often hygroscopic and susceptible to oxidation.[6][16] Store (2-Fluoro-6-methylpyridin-4-YL)boronic acid in a tightly sealed container in a cool, dry, and dark place. For long-term storage, refrigeration (-20°C or 2-8°C) under an inert atmosphere of argon or nitrogen is strongly recommended.[6][17]

-

Handling: Always handle the solid material in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][6] Avoid generating dust.

-

Incompatibilities: Keep away from strong oxidizing agents and excessive moisture.[6]

-

First Aid:

-

Eye Contact: Causes serious eye irritation. Immediately flush with plenty of water for at least 15 minutes and seek medical attention.[6]

-

Skin Contact: Causes skin irritation. Wash off immediately with soap and plenty of water.[6]

-

Inhalation: May cause respiratory irritation. Move the person to fresh air. If breathing is difficult, seek medical attention.[6]

-

Conclusion

(2-Fluoro-6-methylpyridin-4-YL)boronic acid (CAS 1310404-78-4) is a highly valuable and specialized building block for synthetic and medicinal chemists. Its relative stability as a 4-pyridinyl derivative, combined with the unique electronic properties conferred by the fluoro and methyl groups, makes it an effective reagent for introducing this specific heterocyclic moiety. Its primary application in Suzuki-Miyaura cross-coupling reactions provides a reliable and modular route to complex biaryl and heteroaryl structures, underscoring its importance in modern drug discovery and materials science programs. A thorough understanding of its stability, handling requirements, and reaction protocols is essential for its successful application.

References

-

Li, W., Nelson, D. P., & Jensen, M. S. (2008). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2008(1), 1-20. [Link]

-

Lab Alley. How to Store Boric Acid. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3571–3573. [Link]

-

Lee, J. C. H., McDonald, R. J., & Hall, D. G. (2011). A General Solution for the 2-Pyridyl Problem. Angewandte Chemie International Edition, 50(44), 10432-10436. [Link]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3571–3573. [Link]

-

U.S. Borax. Borate handling and storage. [Link]

-

MySkinRecipes. (2-fluoro-6-(methyl-d3)pyridin-4-yl)boronic acid. [Link]

-

Hairui Chemical. (2-Fluoro-6-methylpyridin-4-yl)boronic acid. [Link]

-

BoronPharm. 2-Fluoro-6-methylpyridine-4-boronic acid. [Link]

-

Singh, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6545. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(11), 897-904. [Link]

-

Rueda-Espinosa, J., et al. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

-

ResearchGate. (2018). Synthesis and Suzuki Cross-Coupling Reactions of 2,6-Bis(trifluoromethyl)pyridine-4-boronic Acid Pinacol Ester. [Link]

- Google Patents. (2002). Process for preparing boronic and borinic acids.

-

Berion, F., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(22), 5396. [Link]

-

Foley, D. A., et al. (2017). Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis. Chemistry – A European Journal, 23(34), 8193-8197. [Link]

-

ResearchGate. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

Fernandes, C., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 24(19), 3585. [Link]

-

Ntshangase, S. S., & Singh, P. P. (2023). Development of fluorous boronic acid catalysts integrated with sulfur for enhanced amidation efficiency. RSC Advances, 13(26), 17799–17807. [Link]

Sources

- 1. 1310404-78-4|(2-Fluoro-6-methylpyridin-4-yl)boronic acid|BLD Pharm [bldpharm.com]

- 2. CAS 1310404-78-4 | 2-Fluoro-6-methylpyridine-4-boronic acid - Synblock [synblock.com]

- 3. Buy Online CAS Number 1310404-78-4 - TRC - 2-Fluoro-6-methylpyridin-4-yl Boronic Acid | LGC Standards [lgcstandards.com]

- 4. 4-Pyridinylboronic acid 90 1692-15-5 [sigmaaldrich.com]

- 5. (2-fluoro-6-(methyl-d3)pyridin-4-yl)boronic acid [myskinrecipes.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Pyrimidin‐6‐yl Trifluoroborate Salts as Versatile Templates for Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. (5-Fluoro-6-methylpyridin-2-yl)boronic Acid [benchchem.com]

- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 16. laballey.com [laballey.com]

- 17. borax.com [borax.com]

A Senior Application Scientist's Guide to the Reactivity of Fluorinated Pyridylboronic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Fluorinated Pyridylboronic Acids

In the landscape of modern medicinal chemistry and materials science, the pyridine ring is a privileged scaffold, forming the core of numerous pharmaceuticals and functional materials.[1] The strategic introduction of fluorine atoms onto this heterocycle can profoundly alter its physicochemical and biological properties.[2][3] Fluorination can enhance metabolic stability, modulate pKa to improve bioavailability, and increase binding affinity to target proteins.[2][4] When this modified ring is functionalized with a boronic acid or its ester, it becomes a versatile building block for carbon-carbon bond formation, most notably through the Suzuki-Miyaura cross-coupling reaction.[5][6]

This guide provides an in-depth technical exploration of the reactivity of fluorinated pyridylboronic acids. Moving beyond simple protocols, we will dissect the fundamental principles governing their behavior, explain the causality behind experimental choices, and offer field-proven insights to navigate the unique challenges and opportunities these reagents present. Our focus is on empowering researchers to harness the full potential of these valuable synthetic intermediates.

The Fluorine Effect: A Double-Edged Sword

The influence of fluorine on the reactivity of pyridylboronic acids is a nuanced interplay of powerful electronic effects. Understanding this duality is critical for predicting and controlling reaction outcomes.

Inductive Effects and pKa Modulation

Fluorine is the most electronegative element, exerting a potent electron-withdrawing effect through the sigma bond network (–I effect). When substituted on the pyridine ring, fluorine significantly lowers the electron density of the aromatic system. This has two primary consequences:

-

Decreased Basicity of Pyridine Nitrogen: The electron-withdrawing fluorine atom reduces the basicity (pKa) of the pyridine nitrogen.[7] This is a crucial consideration in catalysis, as the lone pair on the nitrogen can coordinate to and potentially inhibit the palladium catalyst. By lowering the basicity, fluorination can mitigate catalyst inhibition, a common issue with non-fluorinated pyridyl substrates.

-

Increased Acidity of the Boronic Acid: The inductive pull of fluorine makes the boron atom more Lewis acidic. This can facilitate the formation of the boronate species [Ar-B(OH)3]-, which is a key step prior to transmetalation in the Suzuki-Miyaura cycle. However, this increased acidity also enhances the susceptibility of the C-B bond to cleavage.

The Challenge of Protodeboronation

Protodeboronation, the cleavage of the C–B bond and its replacement with a C–H bond, is the most significant side reaction plaguing the use of electron-deficient boronic acids.[8][9] Fluorinated pyridylboronic acids are particularly susceptible due to the strong electron-withdrawing nature of the fluorinated ring. This undesired reaction is often promoted by aqueous basic conditions, precisely the environment of many Suzuki-Miyaura couplings.[9][10]

The mechanism can be complex, but a key pathway involves the formation of a boronate anion, which then undergoes protonolysis.[10] The rate of protodeboronation is highly sensitive to the position and number of fluorine substituents, pH, temperature, and solvent.[9][10] Minimizing this side reaction is a central theme in the successful application of these reagents.

Mastering the Suzuki-Miyaura Coupling: A Mechanistic Approach

The Suzuki-Miyaura reaction is the cornerstone application for fluorinated pyridylboronic acids.[5][11] Fluorination impacts every step of the catalytic cycle, necessitating careful optimization of reaction parameters.

Caption: The Suzuki-Miyaura cycle for fluorinated pyridylboronic acids.

Causality-Driven Parameter Selection

Successful coupling is not accidental; it is the result of informed choices that address the specific electronic demands of the fluorinated substrate.

-

Catalyst & Ligand: The oxidative addition step is generally facilitated by electron-rich, bulky phosphine ligands which stabilize the Pd(0) species.[12] Ligands like SPhos or RuPhos are often effective.[5] For the transmetalation and reductive elimination steps involving the electron-poor fluorinated pyridine, a catalyst system that can accommodate this electronic deficiency is key. Pd(dppf)Cl2 is a widely used and robust catalyst for this purpose, balancing stability and reactivity.[13][14]

-

The Critical Role of the Base: Base selection is arguably the most critical parameter. A strong, non-nucleophilic base is required to form the reactive boronate species without promoting excessive protodeboronation.

-

Why K₃PO₄ is often superior: Compared to bases like Na₂CO₃ or Cs₂CO₃, potassium phosphate (K₃PO₄) often provides a better outcome. It is sufficiently basic to promote boronate formation but is less hydrolytically active, helping to suppress the C-B bond cleavage. Its use can be crucial for achieving high yields with sensitive substrates.[12]

-

Anhydrous Conditions: While some Suzuki reactions benefit from water, for highly sensitive fluorinated pyridylboronic acids, minimizing water content can be essential to prevent protodeboronation.[13] Using anhydrous solvents and reagents is a primary strategy.

-

-

Solvent and Temperature: Aprotic polar solvents like dioxane, THF, or DME are standard.[13] The reaction temperature is a delicate balance; it must be high enough to drive the catalytic cycle (often 80-100 °C) but not so high as to accelerate decomposition and protodeboronation.[11][13]

Comparative Data on Reaction Conditions

The following table summarizes typical conditions and outcomes for the Suzuki-Miyaura coupling, illustrating the impact of parameter selection.

| Substrate (Boronic Acid) | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Fluoro-4-pyridylboronic acid | 4-Bromoanisole | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 90 | 85 | [13] |

| 3,5-Difluoro-2-pyridylboronic acid | 1-Chloro-4-nitrobenzene | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 100 | 92 | [12] |

| 2-Thiopheneboronic acid | Pyridine-2-sulfonyl fluoride | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 100 | 75 | [13] |

| 2,3-Difluorophenylboronic acid | 2-Fluoro-3-chloro-5-trifluoromethylpyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1-Butanol | 100 | 96 | [12] |

Note: Yields are highly substrate-dependent and the conditions above serve as representative starting points.

Synthetic Methodologies: Accessing the Reagents

The utility of these compounds is predicated on their availability. Several robust methods exist for their synthesis, with the choice depending on the starting material and desired substitution pattern.

Key Synthetic Pathways

-

Halogen-Metal Exchange followed by Borylation: This is a classic and reliable method. A fluorinated halopyridine (bromo- or iodo-) is treated with a strong organolithium base (like n-BuLi or LDA) at low temperature (-78 °C) to generate an aryllithium species. This is then quenched with a boron electrophile, typically triisopropyl or trimethyl borate, followed by acidic workup.[15]

-

Miyaura Borylation: This palladium-catalyzed reaction couples a fluorinated halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂). It offers excellent functional group tolerance and is often preferred in complex molecule synthesis.[6]

Caption: Primary synthetic routes to fluorinated pyridylboronic acids.

Example Experimental Protocol: Synthesis of (4-Amino-3-fluorophenyl)boronic Acid

This protocol is adapted from a literature procedure and illustrates the halogen-metal exchange pathway.[15]

Self-Validating System: Each step has a clear purpose. Protection of the amine prevents side reactions with n-BuLi. Low temperature is critical to prevent decomposition of the organolithium intermediate. The acidic hydrolysis carefully liberates the desired product.

Step-by-Step Methodology:

-

Protection: To a solution of 4-bromo-2-fluoroaniline (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) and a catalytic amount of DMAP. Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Concentrate the mixture in vacuo.

-

Lithium-Bromine Exchange: Dissolve the protected aniline in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar). Add n-butyllithium (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the resulting solution for 1 hour at -78 °C.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Hydrolysis & Deprotection: Cool the reaction mixture to 0 °C and slowly add 2M HCl. Stir vigorously for 4-6 hours. The boronic acid product will precipitate.

-

Isolation: Collect the solid by filtration, wash with cold water and a minimal amount of cold diethyl ether, and dry under vacuum to yield 4-amino-3-fluorophenylboronic acid. A yield of approximately 47% can be expected.[15]

Applications in Drug Discovery & Conclusion

The strategic incorporation of fluorinated pyridine moieties is a proven strategy in modern drug design. These groups can block sites of metabolism, enhance membrane permeability, and fine-tune binding interactions.[2][16] The ability to synthesize complex biaryl structures using fluorinated pyridylboronic acids is therefore of paramount importance. From kinase inhibitors in oncology to antivirals, the fingerprints of this chemical strategy are widespread.[4]

This guide has provided a framework for understanding and utilizing the complex reactivity of fluorinated pyridylboronic acids. By appreciating the fundamental electronic effects of fluorine, understanding the mechanistic nuances of the Suzuki-Miyaura coupling, and selecting reaction conditions based on chemical principles rather than rote memorization, researchers can confidently and effectively employ these powerful synthetic tools. The key to success lies in mitigating the inherent instability of the C-B bond while promoting the desired C-C bond formation, a challenge that is readily met with careful, informed experimental design.

References

-

Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 101(10), 765-772. [Link]

-

Tomas-Gamasa, M., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. ResearchGate. [Link]

-

Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 129(11), 3358-3366. [Link]

-

Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264-12273. [Link]

-

Abbas, A. A., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 30154-30191. [Link]

-

Li, M., et al. (2004). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. ResearchGate. [Link]

-

Gorelsky, S. I., & Woo, T. K. (2022). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

-

Patra, A., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure. [Link]

-

Agency for Toxic Substances and Disease Registry. (2021). PFAS — Per- and Polyfluoroalkyl Substances. [Link]

-

Wikipedia. Protodeboronation. [Link]

-

Gamage, C. P., et al. (2015). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. National Institutes of Health. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

-

Shultz, M. D., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. ResearchGate. [Link]

-

Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publications. [Link]

-

M. Pu, C., et al. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. [Link]

-

Das, P., & Chowdhury, D. (2024). Fluorine in drug discovery: Role, design and case studies. [Link]

-

Chambers, R. D., et al. (1999). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Das, P., & Chowdhury, D. (2024). Fluorine in drug discovery: Role, design and case studies. ResearchGate. [Link]

-

Rueda-Espinosa, J. (2024). Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids/esters and Synthesis of ring oxidized phthalocyanine metal fluorides. PRISM. [Link]

-

Oyeyiola, F. M., et al. (2024). Thermodynamic implications of size, hydrophilicity, and fluorine content on perfluoroalkyl adsorption in NU‐1000. ResearchGate. [Link]

-

University of Münster. (2024). New method for introducing fluorinated components into molecules. [Link]

-

The Organic Chemistry Tutor. (2021). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube. [Link]

-

Organic Chemistry Portal. Protodeboronation. [Link]

-

Shultz, M. D., et al. (2018). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. [Link]

-

Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. [Link]

-

Lebbyy, A. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions?. ResearchGate. [Link]

-

Costa, M. S., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Greaves, T. L., et al. (2011). Protic ionic liquids with fluorous anions: Physicochemical properties and self-assembly nanostructure. ResearchGate. [Link]

-

National Center for Biotechnology Information. (2021). Table 4-2, Physical and Chemical Properties of Perfluoroalkyls. [Link]

Sources

- 1. New method for introducing fluorinated components into molecules [uni-muenster.de]

- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]

- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protodeboronation - Wikipedia [en.wikipedia.org]

- 9. research.ed.ac.uk [research.ed.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

- 11. ucalgary.scholaris.ca [ucalgary.scholaris.ca]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. scholarship.claremont.edu [scholarship.claremont.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Discovery and Synthesis of Novel Pyridinylboronic Acids

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendant Role of Pyridinylboronic Acids in Modern Chemistry

Pyridinylboronic acids and their corresponding esters have emerged as indispensable building blocks in contemporary organic synthesis and medicinal chemistry.[1][2][3] Their value lies in their ability to participate in a wide array of chemical transformations, most notably the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which facilitates the formation of carbon-carbon bonds with exceptional precision.[2][4][5] This capability has positioned them as critical intermediates in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals where the pyridine motif is a prevalent scaffold in bioactive compounds.[4][6][7]

Despite their utility, the synthesis of pyridinylboronic acids is fraught with unique challenges. The electron-deficient nature of the pyridine ring and the propensity of the nitrogen lone pair to coordinate with and inhibit metal catalysts complicate many standard synthetic routes.[8][9][10] Furthermore, the stability of the resulting boronic acids, especially 2-pyridinylboronic acids, is often compromised, leading to rapid protodeboronation.[8][9][11] This guide provides an in-depth exploration of the primary synthetic strategies developed to overcome these hurdles, offering field-proven insights into experimental design, causality, and best practices for the synthesis, purification, and handling of these valuable reagents.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of pyridinylboronic acids has evolved significantly, moving from classical organometallic methods to sophisticated transition-metal-catalyzed approaches. The choice of strategy is often dictated by the desired substitution pattern, the stability of the target molecule, and the functional group tolerance required. Here, we dissect the most prevalent and effective methodologies.

Halogen-Metal Exchange and Borylation

One of the earliest and most direct methods involves the reaction of a halopyridine with a strong organometallic base (e.g., n-butyllithium) at low temperatures, followed by quenching the resulting pyridinyllithium or pyridinylmagnesium intermediate with a trialkyl borate ester.[1][2][12]

Causality Behind the Method: This approach leverages the significant difference in electronegativity between carbon and lithium/magnesium to generate a nucleophilic pyridinyl species. The subsequent reaction with an electrophilic boron source, like triisopropyl borate, forms the C-B bond. Low temperatures (typically -78 °C) are critical to prevent side reactions and decomposition of the unstable organometallic intermediates.[12]

Key Experimental Considerations:

-

Halogen Choice: Iodopyridines and bromopyridines are preferred substrates as they undergo halogen-metal exchange more readily than chloropyridines.

-

"In Situ Quench" Protocol: A significant process improvement involves the "in situ quench" or "reverse addition" protocol.[12] In this setup, the organolithium reagent is added to a cooled mixture of the halopyridine and the borate ester. This minimizes the lifetime of the highly reactive pyridinyllithium species, reducing side reactions and improving yields, especially for functionalized pyridines.[12]

-

Solvent and Temperature: Anhydrous ethereal solvents like THF or diethyl ether are standard. The reaction temperature must be strictly controlled; even a modest rise can lead to significantly lower yields.[12]

Limitations: The primary drawback is the poor functional group tolerance due to the highly basic and nucleophilic nature of the organolithium reagents.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful and widely adopted method that involves the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).[13][14] This methodology offers superior functional group tolerance compared to halogen-metal exchange.

Causality Behind the Method: The reaction proceeds via a catalytic cycle involving oxidative addition of the halopyridine to a Pd(0) complex, followed by transmetalation with the diboron reagent and reductive elimination to yield the pyridinylboronate ester and regenerate the catalyst. A weak base, such as potassium acetate (KOAc), is crucial; it facilitates the transmetalation step without promoting competitive Suzuki-Miyaura coupling of the product.[14]

Workflow Diagram: Miyaura Borylation Catalytic Cycle

A simplified catalytic cycle for the Pd-catalyzed Miyaura Borylation.

Iridium-Catalyzed C-H Borylation

A paradigm shift in efficiency is offered by transition-metal-catalyzed C-H activation, which allows for the direct conversion of a C-H bond on the pyridine ring into a C-B bond.[15] Iridium-based catalysts are particularly effective for this transformation.[8][9][11]

Causality Behind the Method: This strategy bypasses the need for pre-functionalized halopyridines, representing a more atom- and step-economical approach.[15] The regioselectivity of the borylation is primarily governed by steric effects, with the boryl group typically being installed at the least hindered position.[16][17][18]

Key Challenges and Solutions:

-

Catalyst Inhibition: The pyridine nitrogen's lone pair can coordinate to the iridium center, inhibiting catalytic activity.[8][9][10]

-

Overcoming Inhibition: This inhibition can be mitigated by introducing sterically hindering substituents at the 2-position of the pyridine ring.[8][9][15] These substituents physically block the nitrogen from coordinating with the catalyst, allowing the C-H activation to proceed.

-

Regioselectivity Control: While sterics are the dominant directing factor, recent advances have shown that cooperative catalysis with Lewis acids can influence electronic effects, enabling selective borylation at the meta or para positions.[15]

Comparison of Synthetic Strategies

| Strategy | Starting Material | Key Reagents | Pros | Cons |

| Halogen-Metal Exchange | Halopyridine (I, Br) | n-BuLi or RMgX, B(OR)₃ | Direct, well-established | Low temperature, poor functional group tolerance |

| Miyaura Borylation | Halopyridine (Cl, Br, I) | Pd catalyst, B₂pin₂, weak base | Excellent functional group tolerance, reliable | Requires pre-halogenated substrate, catalyst cost |

| Iridium C-H Borylation | Substituted Pyridine | Ir catalyst, B₂pin₂ or HBpin | High atom economy, no pre-functionalization | Catalyst inhibition by N-lone pair, steric control |

In-Depth Protocol: Palladium-Catalyzed Miyaura Borylation of 3-Bromopyridine

This protocol provides a self-validating system for synthesizing 3-pyridinylboronic acid pinacol ester, a stable and versatile intermediate.

Materials:

-

3-Bromopyridine

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium Acetate (KOAc), anhydrous

-

1,4-Dioxane, anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add potassium acetate (1.5 eq.), bis(pinacolato)diboron (1.1 eq.), and Pd(dppf)Cl₂ (3 mol%).

-

Reagent Addition: Add anhydrous 1,4-dioxane via syringe, followed by 3-bromopyridine (1.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue is often of sufficient purity for subsequent steps. If further purification is needed, column chromatography on silica gel can be performed, although care must be taken to avoid hydrolysis.[19] Alternatively, recrystallization can be employed.

-

Characterization: The final product, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected yields are typically in the range of 70-90%.

Trustworthiness Check: The success of this protocol is validated by the clean conversion of the starting material and the characteristic spectroscopic data of the product. The pinacol ester is significantly more stable than the free boronic acid, making its isolation and characterization more reliable.

Challenges in Purification and Handling

The purification and handling of pyridinylboronic acids and their esters require careful consideration due to their unique chemical properties.

Pyridinylboronic Acids:

-

Instability: Free boronic acids, particularly 2-pyridinylboronic acid, are prone to protodeboronation, especially in the presence of moisture or acid.[8] 3- and 4-pyridinylboronic acids generally exhibit better stability.

-

Purification Difficulties: They are polar compounds that can streak on silica gel columns.[20] An effective purification strategy involves an acid-base extraction. The crude boronic acid can be dissolved in an organic solvent and washed with a basic aqueous solution (e.g., 1M NaOH) to form the water-soluble boronate salt.[20][21] After separating the layers, the aqueous phase is acidified (e.g., with 1M HCl), causing the purified boronic acid to precipitate, which can then be isolated by filtration.

Pyridinylboronate Esters:

-

Hydrolysis: While more stable than the free acids, pinacol esters can still hydrolyze on silica gel during chromatography.[14] Using a less polar eluent system or silica gel impregnated with boric acid can suppress this decomposition.[22]

-

Alternative Purification: For boronate esters, purification on neutral alumina can be effective, sometimes allowing elution with non-polar solvents like hexane.[19]

General Workflow: From Synthesis to Purified Product

Workflow for the purification of pyridinylboronic derivatives.

Conclusion and Future Outlook

The synthesis of novel pyridinylboronic acids remains a dynamic and challenging field of research. While halogen-metal exchange, Miyaura borylation, and C-H activation represent the current state-of-the-art, each method has inherent limitations. The ideal synthetic method—one that is general, mild, functional-group tolerant, and regiochemically predictable—is still an ongoing pursuit.

Future innovations will likely focus on the development of novel catalytic systems that can overcome the challenge of catalyst inhibition by the pyridine nitrogen without the need for blocking groups. Furthermore, methods that allow for precise, catalyst-controlled regioselectivity in C-H borylation, independent of the substrate's intrinsic steric or electronic properties, will be transformative. As our understanding of reaction mechanisms deepens, so too will our ability to design and synthesize these pivotal building blocks, further empowering the discovery of next-generation pharmaceuticals and advanced materials.[4][5][23]

References

-

Li, W. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc, 2013(i), 135-153. Available at: [Link]

-

Sadler, S. A., et al. (2014). Iridium-catalyzed C–H borylation of pyridines. Organic & Biomolecular Chemistry, 12(37), 7318-7327. Available at: [Link]

-

ResearchGate. (2014). Iridium-catalyzed C-H borylation of pyridines. Request PDF. Available at: [Link]

-

American Chemical Society. (n.d.). Iridium-catalyzed C-H borylation of substituted pyridines. ACS Publications. Available at: [Link]

-

Royal Society of Chemistry. (2014). Iridium-catalyzed C–H borylation of pyridines. RSC Publishing. Available at: [Link]

-

Bhatt, V. P., et al. (2022). Iridium-Catalyzed C–H Borylation of CF3-Substituted Pyridines. ACS Omega, 7(13), 11521-11527. Available at: [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available at: [Link]

-

ResearchGate. (2014). Ir‐catalysed C−H borylation of pyridine. Scientific Diagram. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Frontier of Pyridine Derivatives in Modern Drug Discovery. Available at: [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters?. Available at: [Link]

-

Reddit. (2017). Purification of boronic acids?. r/chemistry. Available at: [Link]

-

Sci-Hub. (2014). Iridium-catalyzed C–H borylation of pyridines. Available at: [Link]

- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.

-

Hitosugi, S., et al. (2013). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(7), 748-750. Available at: [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]

-

Li, W., et al. (2000). 3-pyridylboronic acid. Organic Syntheses Procedure. Available at: [Link]

-

MDPI. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]

-

ResearchGate. (2003). The Synthesis and Applications of Heterocyclic Boronic Acids. Request PDF. Available at: [Link]

-

ResearchGate. (2000). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Request PDF. Available at: [Link]

-

Aggarwal, V. K., et al. (2014). Lithiation-borylation methodology and its application in synthesis. PubMed. Available at: [Link]

-

University of Bristol Research Portal. (n.d.). The lithiation–borylation reaction. Available at: [Link]

-

ResearchGate. (2016). Recent Developments in the Chemistry of Boron Heterocycles. Available at: [Link]

-

AA Blocks. (2019). Recent Developments in the Chemistry of Boron Heterocycles. Available at: [Link]

-

Aggarwal, V. K. (2017). Standard Lithiation–Borylation A user's guide. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Pyrimidine Boronic Acids in Modern Drug Discovery. Available at: [Link]

-

Al-Zaydi, K. M. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. HETEROCYCLES, 91(3), 479-525. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: Your Guide to Bis(pinacolato)diboron. Available at: [Link]

-

Zhang, Y., et al. (2021). Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors. Bioorganic & Medicinal Chemistry, 38, 116114. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Available at: [Link]

-

Gros, P. C., et al. (2011). Highly regioselective lithiation of pyridines bearing an oxetane unit by n-butyllithium. Chemical Communications, 47(30), 8569-8571. Available at: [Link]

-

Molander, G. A., et al. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. NIH. Available at: [Link]

-

Cerný, J., et al. (2011). Suzuki-Miyaura cross-coupling reactions of halo derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones. PubMed. Available at: [Link]

-

Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(18), 5894. Available at: [Link]

-

ResearchGate. (2020). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. PDF. Available at: [Link]

-

Shaya, D., et al. (2024). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. MDPI. Available at: [Link]

-

Reddit. (2025). Pyrimidin-2-ylboronic acid synthesis. r/Chempros. Available at: [Link]

-

PMC - NIH. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. What is Pyridine-4-boronic acid?_Chemicalbook [chemicalbook.com]

- 6. Discovery of novel pyrimidine molecules containing boronic acid as VCP/p97 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 8. Iridium-catalyzed C-H borylation of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Iridium-catalyzed C–H borylation of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Sci-Hub. Iridium-catalyzed C–H borylation of pyridines / Organic & Biomolecular Chemistry, 2014 [sci-hub.box]

- 11. researchgate.net [researchgate.net]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. nbinno.com [nbinno.com]

- 14. Miyaura Borylation Reaction [organic-chemistry.org]

- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 16. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 22. academic.oup.com [academic.oup.com]

- 23. nbinno.com [nbinno.com]

Navigating the Labyrinth: A Technical Guide to the Stability and Decomposition of Heteroaromatic Boronic Acids

Abstract

Heteroaromatic boronic acids are indispensable reagents in modern synthetic chemistry, particularly as nucleophilic partners in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[1] Their utility, however, is often undermined by inherent instability, leading to decomposition through various pathways. This guide provides an in-depth exploration of the factors governing the stability of heteroaromatic boronic acids and the primary mechanisms of their degradation, namely protodeboronation and oxidation. We will delve into practical, field-proven strategies for the handling, storage, and stabilization of these critical building blocks, ensuring their effective application in research and drug development.

The Challenge of Instability: Why Heteroaromatic Boronic Acids Degrade

While some boronic acids are stable, air- and moisture-tolerant solids, many, especially 2-heterocyclic derivatives, are notoriously unstable.[2][3] This instability complicates reaction stoichiometry, reproducibility, and long-term storage, ultimately impacting the efficiency and cost-effectiveness of synthetic routes.[4] The primary culprits behind the degradation of heteroaromatic boronic acids are protodeboronation and oxidation.[2]

Protodeboronation: The Insidious Side Reaction

Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond, thereby consuming the desired reagent.[5] This undesired side reaction is highly dependent on the reaction conditions and the electronic and structural properties of the heteroaromatic ring.[5] The propensity for protodeboronation is significantly influenced by pH.[6]

The mechanism of protodeboronation is nuanced and can proceed through several pH-dependent pathways.[6] For basic heteroaromatic boronic acids, such as 2-pyridyl boronic acid, the formation of a zwitterionic intermediate under neutral pH conditions can lead to rapid unimolecular fragmentation of the C-B bond.[6] Interestingly, both acidic and basic conditions can mitigate this specific decomposition pathway by shifting the equilibrium away from the reactive zwitterion.[6]

Oxidative Degradation: The Threat of Air

Heteroaromatic boronic acids are also susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS).[7][8] This process, known as oxidative deboronation, converts the boronic acid into the corresponding alcohol and boric acid.[8] The empty p-orbital of the boron atom is susceptible to nucleophilic attack by ROS, initiating the degradation cascade.[8] This metabolic instability is a significant concern in biological applications of boronic acids.[7]

Key Factors Influencing Stability

The stability of a given heteroaromatic boronic acid is not absolute but is rather a function of several interconnected factors:

-

The Nature of the Heteroaromatic Ring: The position of the boronic acid group relative to the heteroatom(s) and the electronic properties of the ring are critical. For instance, 2-pyridyl and 5-thiazolyl boronic acids are known to undergo rapid protodeboronation.[6]

-

pH: As discussed, pH plays a pivotal role in the rate of protodeboronation, with different heteroaromatic systems exhibiting maximal stability at different pH values.[6]

-

Temperature: Elevated temperatures can accelerate decomposition pathways.[2]

-

Presence of Water and Oxygen: Both water and atmospheric oxygen are key contributors to protodeboronation and oxidative degradation, respectively.[2][4]

Strategies for Enhancing Stability: From Protection to Isolation

Fortunately, several effective strategies have been developed to mitigate the inherent instability of heteroaromatic boronic acids. These approaches focus on protecting the boronic acid moiety, thereby preventing its premature decomposition.

Formation of Boronic Esters: A Common but Nuanced Approach

Conversion of boronic acids to their corresponding esters, such as pinacol esters, is a widely used strategy to enhance stability.[4] However, it is crucial to recognize that esterification does not universally guarantee increased stability.[3] The hydrolysis of the ester back to the boronic acid can be a significant component of the overall protodeboronation process, especially under basic aqueous conditions.[3]

MIDA Boronates: A Robust and Versatile Solution

The formation of N-methyliminodiacetic acid (MIDA) boronates represents a powerful and broadly applicable solution to the instability of many boronic acids, including 2-heterocyclic, vinyl, and cyclopropyl derivatives.[2] MIDA boronates are generally air-stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by silica gel chromatography.[9][10] A key advantage of MIDA boronates is their ability to undergo "slow release" of the active boronic acid under specific conditions, typically mild basic hydrolysis, which minimizes the concentration of the unstable free boronic acid in the reaction mixture at any given time.[2][11]

Experimental Protocol: Synthesis of a MIDA Boronate

This protocol describes a general procedure for the synthesis of MIDA boronates from boronic acids using MIDA anhydride, which is often more efficient than methods requiring a Dean-Stark apparatus.[12][13]

Materials:

-

Heteroaromatic boronic acid (1.0 equiv)

-

MIDA anhydride (1.1 equiv)

-

Anhydrous dioxane

-

Hexane

-

Stir plate and stir bar

-

Reaction vessel (e.g., round-bottom flask) with a condenser

-

Centrifuge and centrifuge tubes

Procedure:

-

To a reaction vessel containing a stir bar, add the heteroaromatic boronic acid and MIDA anhydride.

-

Add anhydrous dioxane to the vessel.

-

Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction temperature and time will vary depending on the specific boronic acid but is typically in the range of 80-100 °C for several hours.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a centrifuge tube.

-

Add hexane to precipitate the MIDA boronate.

-

Centrifuge the mixture to pellet the solid MIDA boronate.

-

Carefully decant the supernatant.

-

Wash the solid with hexane and repeat the centrifugation and decantation steps.

-

Dry the isolated MIDA boronate under vacuum to obtain the final product.

DABO Boronates: Simple, Stable, and Effective

Diethanolamine (DEA) complexes of boronic acids, known as DABO (2,8-dioxa-5-aza-1-borabicyclo[3.3.0]octanes) boronates, offer another operationally simple and cost-effective method for stabilizing labile boronic acids.[4] These complexes are typically air-stable solids that can be easily prepared and stored for extended periods without noticeable degradation.[4] For example, 2-furyl DABO boronate shows no decomposition after 72 days of storage in an open vial at room temperature, whereas the corresponding free boronic acid completely decomposes in less than a week under the same conditions.[4]

Experimental Protocol: Synthesis of a DABO Boronate

This protocol outlines a straightforward procedure for the preparation of DABO boronates.[4]

Materials:

-

Heteroaromatic boronic acid (1.0 equiv)

-

Diethanolamine (1.0 equiv)

-

Dichloromethane

-

Stir plate and stir bar

-

Reaction vessel (e.g., round-bottom flask)

-

Filtration apparatus (e.g., Büchner funnel)

-

Ethyl acetate (for washing)

Procedure:

-

Suspend the heteroaromatic boronic acid in dichloromethane in a reaction vessel at room temperature.

-

Add diethanolamine to the suspension with stirring. The mixture may initially become clear before a precipitate forms.

-

Continue stirring at room temperature for approximately 20-30 minutes.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with a small amount of ethyl acetate to remove any excess diethanolamine.

-

Dry the solid to yield the pure DABO boronate.

Analytical Methods for Stability Assessment

A robust analytical methodology is essential for quantifying the stability of heteroaromatic boronic acids and for quality control of both the starting materials and their stabilized forms.

Chromatographic Techniques: HPLC and UPLC-MS

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography-mass spectrometry (UPLC-MS) are powerful tools for separating and quantifying boronic acids and their derivatives.[14][15] When developing a method, it is crucial to consider the potential for on-column hydrolysis of boronic esters.[16] The choice of stationary phase, mobile phase composition (including pH modifiers), and temperature can significantly impact the accuracy of the analysis.[16] Hydrophilic interaction liquid chromatography (HILIC) can be a valuable alternative to reversed-phase HPLC, as the high organic content of the mobile phase can suppress on-column hydrolysis.[17]

Experimental Protocol: General Stability Assay via HPLC

This protocol provides a framework for assessing the stability of a heteroaromatic boronic acid under specific conditions.

Materials and Equipment:

-

Heteroaromatic boronic acid or its stabilized derivative

-

Solvent system for the stability study (e.g., buffered aqueous solution, organic solvent)

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Appropriate HPLC column (e.g., C18, HILIC)

-

Mobile phases

-

Autosampler vials

-

Thermostatted chamber or oven

Procedure:

-

Prepare a stock solution of the boronic acid compound at a known concentration in the chosen solvent system.

-

Aliquot the solution into several autosampler vials.

-

Store the vials under the desired test conditions (e.g., specific temperature, exposure to air/light).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove a vial and quench any further degradation if necessary (e.g., by dilution in a non-degrading solvent).

-

Analyze the sample by a validated HPLC method to determine the concentration of the parent boronic acid and any major degradation products.

-

Plot the concentration of the boronic acid as a function of time to determine the rate of decomposition and the half-life of the compound under the tested conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹¹B, and ¹⁹F NMR, is an invaluable tool for mechanistic studies of boronic acid decomposition.[3] It allows for the in-situ monitoring of reactions and the identification of intermediates and degradation products.[3]

Best Practices for Handling and Storage

Given their inherent instability, the following best practices are recommended for the handling and storage of heteroaromatic boronic acids:

-

Storage: Store in a cool, dark, and dry environment under an inert atmosphere (e.g., in a desiccator or glovebox). For particularly unstable compounds, storage in a freezer is advisable.

-

Handling: Minimize exposure to atmospheric moisture and oxygen. Handle in an inert atmosphere glovebox whenever possible. If handled on the benchtop, work quickly and in a well-ventilated fume hood.

-

Use in Reactions: When using unstable boronic acids in reactions like the Suzuki-Miyaura coupling, consider the following:

Conclusion